5-chloro-N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with chloro, chlorophenyl, furan, and methanesulfonyl groups, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenylmethanol, furan-2-carbaldehyde, and 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid. The synthetic route may involve:
Formation of intermediates: Reacting 4-chlorophenylmethanol with furan-2-carbaldehyde to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization with 5-chloro-2-methanesulfonylpyrimidine-4-carboxylic acid under acidic or basic conditions.
Final product formation: The intermediate is then subjected to further reactions, such as chlorination and sulfonylation, to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of chloro groups may yield amines or thiols derivatives.
Scientific Research Applications
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-[(4-bromophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide
- 5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(thiophen-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide
Uniqueness
5-Chloro-N-[(4-chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-2-methanesulfonylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chloro and furan groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H15Cl2N3O4S |
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Molecular Weight |
440.3 g/mol |
IUPAC Name |
5-chloro-N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-methylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C18H15Cl2N3O4S/c1-28(25,26)18-21-9-15(20)16(22-18)17(24)23(11-14-3-2-8-27-14)10-12-4-6-13(19)7-5-12/h2-9H,10-11H2,1H3 |
InChI Key |
USZAEOZGEKRCQU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3)Cl |
Origin of Product |
United States |
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